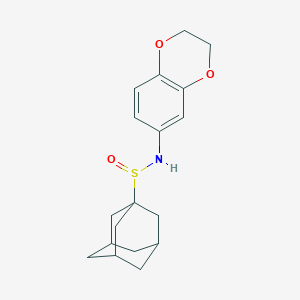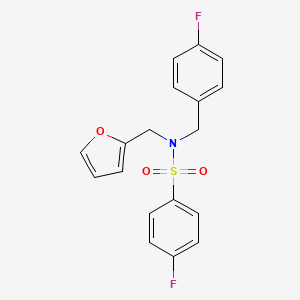
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide, also known as ADS-J1, is a novel small molecule that has gained significant attention in the scientific research community. ADS-J1 is a sulfinamide derivative that was first synthesized in 2008 by a team of researchers at the University of Tokyo. Since then, ADS-J1 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene regulation. HDACs are involved in the removal of acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound may promote the expression of genes that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and reduce inflammation in animal models of autoimmune diseases. Furthermore, this compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, it has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and disease model used.
未来方向
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide. One potential area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its side effects. Overall, this compound has significant potential for the development of new therapeutics for a variety of diseases, and further research is warranted to fully explore its therapeutic potential.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent inhibitory effect on the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)adamantane-1-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-23(18-9-12-5-13(10-18)7-14(6-12)11-18)19-15-1-2-16-17(8-15)22-4-3-21-16/h1-2,8,12-14,19H,3-7,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHRLDCWEUSXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4232430.png)



![4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4232455.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4232460.png)
![2-(methylthio)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4232463.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4232468.png)
![ethyl 4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}amino)benzoate](/img/structure/B4232494.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide](/img/structure/B4232499.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4232510.png)
![2-{4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4232520.png)
![2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4232526.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4232534.png)
